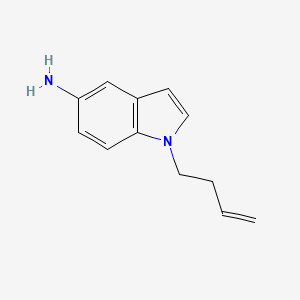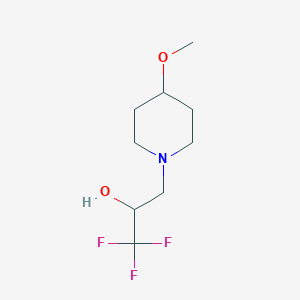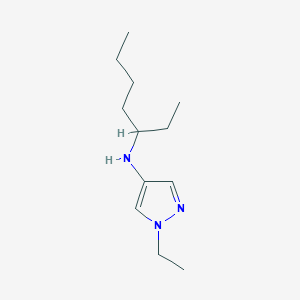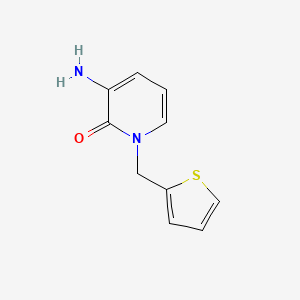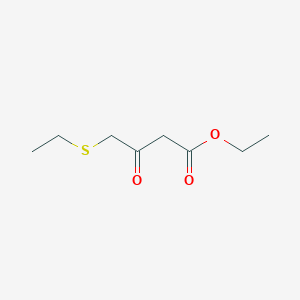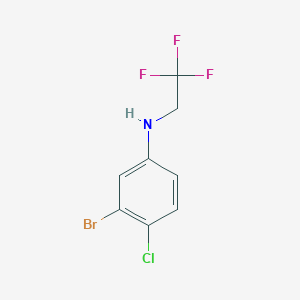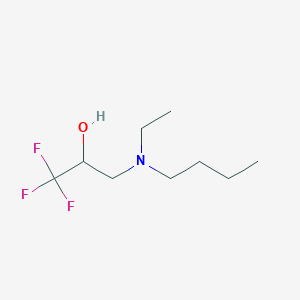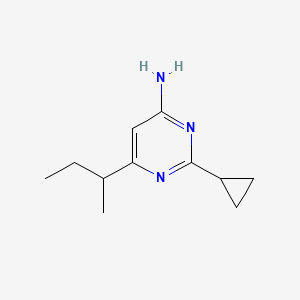![molecular formula C10H17NO B13320177 6-Azaspiro[4.6]undecan-7-one](/img/structure/B13320177.png)
6-Azaspiro[4.6]undecan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Azaspiro[4.6]undecan-7-one is a spirocyclic compound with the molecular formula C10H17NO and a molecular weight of 167.25 g/mol . This compound is characterized by its unique spirocyclic structure, which consists of a nitrogen atom incorporated into a bicyclic framework. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azaspiro[4.6]undecan-7-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the cyclization of piperidin-4-one with but-3-en-1-ol in the presence of sulfuric acid . This reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the desired spirocyclic product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Azaspiro[4.6]undecan-7-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: The nitrogen atom in the spirocyclic structure can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted spirocyclic compounds.
Scientific Research Applications
6-Azaspiro[4.6]undecan-7-one has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Azaspiro[4.6]undecan-7-one involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to interact with enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in disease pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
6-Azaspiro[4.6]undecan-7-one can be compared with other spirocyclic compounds, such as:
2-Azaspiro[4.6]undecan-3-one: Similar in structure but with different substitution patterns.
1,4,9-Triazaspiro[5.5]undecan-2-one: Contains additional nitrogen atoms in the spirocyclic framework.
10-Oxa-6-azaspiro[4.6]undecan-7-one: Incorporates an oxygen atom into the spirocyclic structure.
The uniqueness of this compound lies in its specific spirocyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
6-azaspiro[4.6]undecan-7-one |
InChI |
InChI=1S/C10H17NO/c12-9-5-1-2-6-10(11-9)7-3-4-8-10/h1-8H2,(H,11,12) |
InChI Key |
ZAIJXDPKYTUREW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCCC2)NC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2,3-Dimethylphenyl)methyl]amino}butan-1-ol](/img/structure/B13320098.png)
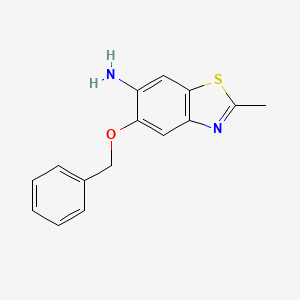
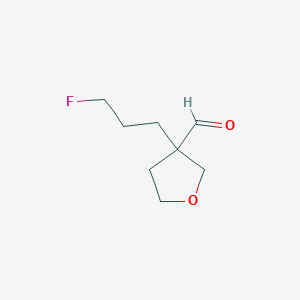
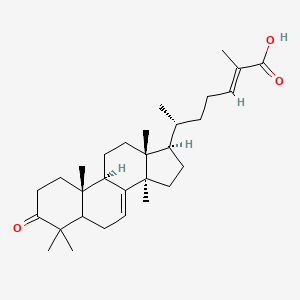
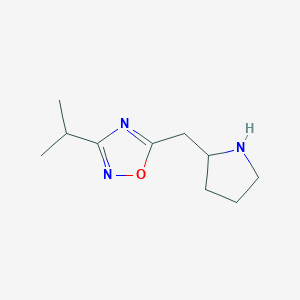
![1A,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline-6-carbonitrile](/img/structure/B13320119.png)
